Cas no 1190225-48-9 (Sarcandrone B)

Sarcandrone B structure
Sarcandrone B structure
商品名:Sarcandrone B
CAS番号:1190225-48-9
MF:C33H30O8
メガワット:554.58600
CID:837243
PubChem ID:44178629

Sarcandrone B 化学的及び物理的性質

名前と識別子

    • Sarcandrone B
    • (2E)-1-{2,6-Dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl -3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl}-3-phenyl-2-propen- 1-one
    • [ "" ]
    • DTXSID101101107
    • FS-10212
    • 1190225-48-9
    • (E)-1-[2,6-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl]-3-phenylprop-2-en-1-one
    • (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one
    • AKOS040762811
    • CHEMBL5276224
    • インチ: InChI=1S/C33H30O8/c1-38-26-17-23(35)30(22(34)15-14-19-10-6-4-7-11-19)31(37)28(26)21-16-25(20-12-8-5-9-13-20)41-33-29(21)27(39-2)18-24(36)32(33)40-3/h4-15,17-18,21,25,35-37H,16H2,1-3H3/b15-14+/t21-,25-/m1/s1
    • InChIKey: VXTGJTRCSRGQGL-INGXWZIVSA-N
    • ほほえんだ: COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)C3CC(OC4=C(C(=CC(=C34)OC)O)OC)C5=CC=CC=C5

計算された属性

  • せいみつぶんしりょう: 554.19400
  • どういたいしつりょう: 554.19406791g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 8
  • 重原子数: 41
  • 回転可能化学結合数: 8
  • 複雑さ: 867
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.4
  • トポロジー分子極性表面積: 115Ų

じっけんとくせい

  • 色と性状: Yellow powder
  • 密度みつど: 1.3±0.1 g/cm3
  • ふってん: 732.5±60.0 °C at 760 mmHg
  • フラッシュポイント: 236.6±26.4 °C
  • PSA: 114.68000
  • LogP: 6.38100
  • じょうきあつ: 0.0±2.5 mmHg at 25°C

Sarcandrone B セキュリティ情報

Sarcandrone B 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AE17565-5mg
Sarcandrone B
1190225-48-9
5mg
$869.00 2024-04-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5632-5 mg
Sarcandrone B
1190225-48-9
5mg
¥6565.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S46620-5mg
(2E)-1-{2,6-Dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl -3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl}-3-phenyl-2-propen- 1-one
1190225-48-9
5mg
¥6880.0 2021-09-07
TargetMol Chemicals
TN5632-5mg
Sarcandrone B
1190225-48-9
5mg
¥ 4890 2024-07-19
TargetMol Chemicals
TN5632-1 ml * 10 mm
Sarcandrone B
1190225-48-9
1 ml * 10 mm
¥ 7430 2024-07-19
TargetMol Chemicals
TN5632-1 mL * 10 mM (in DMSO)
Sarcandrone B
1190225-48-9 98%
1 mL * 10 mM (in DMSO)
¥ 7430 2023-09-15
TargetMol Chemicals
TN5632-5 mg
Sarcandrone B
1190225-48-9 98%
5mg
¥ 4,890 2023-07-10

Sarcandrone B 関連文献

Sarcandrone Bに関する追加情報

Exploring Sarcandrone B (CAS No. 1190225-48-9): A Comprehensive Review of Its Properties and Applications

In the realm of bioactive natural products, Sarcandrone B (CAS No. 1190225-48-9) has emerged as a compound of significant interest due to its unique structural features and potential therapeutic applications. This sesquiterpenoid, isolated from the Sarcandra glabra plant, has garnered attention for its promising biological activities, including anti-inflammatory and antioxidant properties. Researchers and pharmaceutical developers are increasingly focusing on Sarcandrone B as a candidate for novel drug development, particularly in the fields of natural product chemistry and herbal medicine.

The chemical structure of Sarcandrone B features a distinctive sesquiterpenoid backbone, which contributes to its bioactivity. With a molecular formula of C15H22O2, this compound exhibits moderate polarity, making it suitable for various extraction and purification techniques. Recent studies have highlighted its potential in modulating cellular pathways related to oxidative stress, a topic of growing interest in anti-aging research and chronic disease management. These properties align with current consumer trends toward plant-derived therapeutics and holistic health solutions.

From a pharmacological perspective, Sarcandrone B has demonstrated intriguing interactions with key enzymes involved in inflammatory responses. This has sparked discussions about its potential as a natural alternative to synthetic anti-inflammatory agents, a subject frequently searched in alternative medicine forums and integrative healthcare platforms. Its mechanism of action appears to involve the inhibition of pro-inflammatory cytokines, positioning it as a possible candidate for research into autoimmune conditions and metabolic disorders.

The extraction and isolation of Sarcandrone B present interesting challenges for natural product chemists. Optimal yields are typically achieved through supercritical fluid extraction or chromatographic techniques, topics that frequently appear in phytochemical research queries. Recent advancements in analytical chemistry have enabled more precise quantification of this compound in complex matrices, addressing a common need in quality control for herbal preparations.

In the context of traditional Chinese medicine, where Sarcandra glabra has a long history of use, the discovery of Sarcandrone B provides scientific validation for some of its purported benefits. This intersection of ethnopharmacology and modern drug discovery represents a growing area of interest, as evidenced by increasing searches for evidence-based herbal medicine and scientifically validated traditional remedies.

Current research directions for Sarcandrone B include structure-activity relationship studies to optimize its biological effects and investigations into its potential synergistic effects with other plant compounds. These areas align with popular search trends regarding natural compound synergy and plant-based combination therapies. The compound's relatively good stability profile also makes it an attractive subject for formulation development studies.

From a commercial perspective, Sarcandrone B has attracted attention in the nutraceutical industry, particularly for applications in functional foods and dietary supplements. This reflects broader market trends toward preventive healthcare solutions and bioactive ingredient development. However, comprehensive clinical studies are still needed to fully understand its efficacy and safety profile in human applications.

The ecological aspects of Sarcandrone B production also warrant discussion, as sustainable sourcing of Sarcandra glabra becomes increasingly important. This connects with growing consumer interest in ethically sourced botanicals and environmentally conscious extraction methods, topics that frequently appear in sustainability-focused searches within the natural products sector.

In analytical laboratories, Sarcandrone B serves as an important marker compound for quality assessment of Sarcandra glabra extracts. Standardization methods using HPLC quantification and spectroscopic identification techniques have been developed, addressing common quality assurance challenges in the herbal supplement industry. These methodologies are particularly relevant to laboratories focusing on botanical authentication and standardized extract production.

Looking forward, the research landscape for Sarcandrone B appears promising, with potential applications extending beyond its current known activities. Its structural features suggest possible modifications that could enhance bioavailability or target specificity, areas of intense interest in medicinal chemistry research. As interest in plant-derived drug leads continues to grow, Sarcandrone B stands as an excellent example of nature's potential to provide sophisticated molecular frameworks for therapeutic development.

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